molecular formula C19H21N3O4 B4403062 1-(2-methoxy-3-methylbenzoyl)-4-(4-nitrophenyl)piperazine

1-(2-methoxy-3-methylbenzoyl)-4-(4-nitrophenyl)piperazine

Cat. No. B4403062
M. Wt: 355.4 g/mol
InChI Key: OHNOUFCJZOYCOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxy-3-methylbenzoyl)-4-(4-nitrophenyl)piperazine, also known as MNPA, is a chemical compound used in scientific research for its potential therapeutic properties. MNPA is a piperazine derivative that has been shown to exhibit anti-inflammatory, analgesic, and antitumor effects.

Scientific Research Applications

1-(2-methoxy-3-methylbenzoyl)-4-(4-nitrophenyl)piperazine has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has also been studied for its potential antitumor properties, as it has been shown to inhibit the growth of cancer cells in vitro.

Mechanism of Action

The exact mechanism of action of 1-(2-methoxy-3-methylbenzoyl)-4-(4-nitrophenyl)piperazine is not fully understood, but it is believed to act through modulation of the immune system and inhibition of inflammatory mediators. This compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of inflammatory cytokines in animal models of inflammation, suggesting its anti-inflammatory properties. It has also been shown to reduce pain in animal models of pain, suggesting its analgesic properties. This compound has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential antitumor properties.

Advantages and Limitations for Lab Experiments

1-(2-methoxy-3-methylbenzoyl)-4-(4-nitrophenyl)piperazine has several advantages for use in lab experiments, including its ability to modulate the immune system and inhibit inflammatory mediators. However, this compound has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic properties.

Future Directions

Future research on 1-(2-methoxy-3-methylbenzoyl)-4-(4-nitrophenyl)piperazine could focus on further understanding its mechanism of action and potential therapeutic properties. Additional studies could investigate the potential use of this compound as a treatment for inflammatory diseases, pain, and cancer. Further research could also investigate the potential toxicity and side effects of this compound, as well as its pharmacokinetics and pharmacodynamics.

properties

IUPAC Name

(2-methoxy-3-methylphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-14-4-3-5-17(18(14)26-2)19(23)21-12-10-20(11-13-21)15-6-8-16(9-7-15)22(24)25/h3-9H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNOUFCJZOYCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.